molecular formula C9H17Cl2N3 B1302801 2-Dimethylaminobenzylhydrazine dihydrochloride CAS No. 849021-12-1

2-Dimethylaminobenzylhydrazine dihydrochloride

Cat. No.: B1302801
CAS No.: 849021-12-1
M. Wt: 238.15 g/mol
InChI Key: QSZBUWBTFCPAJJ-UHFFFAOYSA-N
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Description

2-Dimethylaminobenzylhydrazine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a dimethylamino group attached to a benzylhydrazine moiety, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminobenzylhydrazine dihydrochloride typically involves the reaction of 2-(dimethylamino)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Ambient temperature

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to ensure complete reaction

The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Continuous Stirring: To ensure uniform reaction conditions

    Automated Purification Systems: For efficient and consistent purification of the final product

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminobenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced products.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Dimethylaminobenzylhydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylaminobenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated through the hydrazine moiety, which can undergo nucleophilic attack on electrophilic centers within the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the hydrazine moiety.

    Benzylhydrazine: Contains the hydrazine moiety but lacks the dimethylamino group.

    2-Dimethylaminobenzylamine: Similar structure but with an amine group instead of hydrazine.

Uniqueness

2-Dimethylaminobenzylhydrazine dihydrochloride is unique due to the presence of both the dimethylamino and hydrazine groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile reagent in various chemical and biochemical applications .

Properties

IUPAC Name

2-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12(2)9-6-4-3-5-8(9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZBUWBTFCPAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375461
Record name 2-Dimethylaminobenzylhydrazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-12-1
Record name 2-Dimethylaminobenzylhydrazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride
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